Auriculin

Description

Structure

3D Structure

Properties

CAS No. |

30431-68-6 |

|---|---|

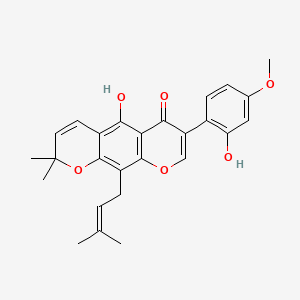

Molecular Formula |

C26H26O6 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

5-hydroxy-7-(2-hydroxy-4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C26H26O6/c1-14(2)6-8-18-24-17(10-11-26(3,4)32-24)22(28)21-23(29)19(13-31-25(18)21)16-9-7-15(30-5)12-20(16)27/h6-7,9-13,27-28H,8H2,1-5H3 |

InChI Key |

VQGWUEFARIAFPF-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C |

Other CAS No. |

30431-68-6 |

Synonyms |

alpha ANP alpha ANP Dimer alpha Atrial Natriuretic Peptide alpha-ANP Dimer alpha-Atrial Natriuretic Peptide ANF ANF (1-126) ANF (1-28) ANF (99-126) ANF Precursors ANP ANP (1-126) ANP (1-28) ANP Prohormone (99-126) ANP-(99-126) Atrial Natriuretic Factor Atrial Natriuretic Factor (1-126) Atrial Natriuretic Factor (1-28) Atrial Natriuretic Factor (99-126) Atrial Natriuretic Factor Precursors Atrial Natriuretic Factor Prohormone Atrial Natriuretic Peptide (1-126) Atrial Natriuretic Peptides Atrial Pronatriodilatin Atriopeptigen Atriopeptin (1-28) Atriopeptin (99-126) Atriopeptin 126 Atriopeptin Prohormone (1-126) Atriopeptins Auriculin beta ANP beta Atrial Natriuretic Peptide beta-ANP beta-Atrial Natriuretic Peptide Cardiodilatin (99-126) Cardiodilatin Precursor Cardionatrin I Cardionatrin IV gamma ANP (99-126) gamma Atrial Natriuretic Peptide gamma-Atrial Natriuretic Peptide Natriuretic Peptides, Atrial Peptides, Atrial Natriuretic Prepro ANP Prepro Cardiodilatin Atrial Natriuretic Factor Prepro CDD ANF Prepro-ANP Prepro-Cardiodilatin-Atrial Natriuretic Factor Prepro-CDD-ANF Pro ANF Pro-ANF ProANF Proatrial Natriuretic Factor Pronatriodilatin |

Origin of Product |

United States |

Foundational & Exploratory

The Renal Physiology of Auriculin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the primary functions of Auriculin, more commonly known as Atrial Natriuretic Peptide (ANP), within the kidney. Released by atrial myocytes in response to atrial stretch, ANP is a critical regulator of blood pressure, volume, and electrolyte homeostasis, primarily through its multifaceted actions on the renal system.[1][2] This document provides a detailed overview of its mechanisms of action, relevant signaling pathways, quantitative physiological effects, and the experimental protocols utilized to investigate these functions.

Core Renal Functions of this compound (ANP)

The principal role of ANP in the kidney is to promote natriuresis (sodium excretion) and diuresis (water excretion), thereby reducing extracellular fluid volume and blood pressure.[3][4] These effects are achieved through a coordinated series of actions at different sites within the nephron and the renal vasculature.

Glomerular Effects

ANP directly impacts the glomerulus to increase the glomerular filtration rate (GFR). It achieves this by:

-

Vasodilation of the Afferent Arteriole: ANP relaxes the smooth muscle of the afferent arteriole, increasing blood flow into the glomerular capillaries.[1][3][5]

-

Vasoconstriction of the Efferent Arteriole: Some evidence suggests that ANP also constricts the efferent arteriole, which would further increase the hydrostatic pressure within the glomerulus.[1][3] This action, however, is not universally reported.[5]

-

Relaxation of Mesangial Cells: ANP relaxes glomerular mesangial cells, which can increase the surface area available for filtration.[6]

The net effect of these actions is an increase in GFR, leading to a greater filtered load of sodium and water delivered to the renal tubules.[1][3]

Tubular Effects

ANP acts on multiple segments of the renal tubule to inhibit the reabsorption of sodium and water:

-

Proximal Tubule: ANP inhibits the Na+/H+ exchanger and the Na+/K+-ATPase pump in the proximal tubule, reducing sodium reabsorption.[7][8] It also counteracts the sodium-retaining effects of angiotensin II in this segment.[8]

-

Collecting Duct: In the medullary collecting duct, ANP inhibits sodium reabsorption through the inhibition of cyclic nucleotide-gated cation channels and the epithelial sodium channel (ENaC).[6][8] This is a key site of ANP's natriuretic action.

Regulation of the Renin-Angiotensin-Aldosterone System (RAAS)

ANP is a potent antagonist of the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade that promotes sodium and water retention.[3][9] ANP's anti-RAAS effects include:

-

Inhibition of Renin Secretion: ANP directly acts on the juxtaglomerular cells of the kidney to inhibit the secretion of renin.[3][10] This action reduces the production of angiotensin II and subsequently aldosterone.

-

Inhibition of Aldosterone Synthesis: ANP can also directly inhibit the synthesis and release of aldosterone from the adrenal cortex.[6]

By suppressing the RAAS, ANP further promotes natriuresis and diuresis, contributing to its blood pressure-lowering effects.[9]

Signaling Pathways

The renal effects of ANP are primarily mediated through its binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylyl cyclase activity.[8][11]

The ANP-NPR-A-cGMP Signaling Cascade

The binding of ANP to NPR-A triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[11][12] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of ANP, such as the inhibition of sodium channels and transporters.[11][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of synthetic atrial natriuretic peptide on rat renal juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved radioimmunoassay of atrial natriuretic peptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of atrial natriuretic peptide on renin release in a superfusion system of kidney slices and dispersed juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of changes in glomerular filtration rate induced by atrial natriuretic peptide in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Renal effects of atrial natriuretic peptide infusion in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atrial natriuretic peptide inhibits renin release from juxtaglomerular cells by a cGMP-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Auriculin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal discovery and isolation of Auriculin, now more commonly known as Atrial Natriuretic Peptide (ANP). This cardiac hormone revolutionized our understanding of the heart as an endocrine organ and opened new avenues for cardiovascular drug development. This document details the original experimental protocols, presents key quantitative data, and illustrates the critical signaling pathways and experimental workflows.

The Dawn of a New Endocrine Axis: The Discovery of this compound

In 1981, a groundbreaking study by Adolfo J. de Bold and his team demonstrated that extracts from rat atrial tissue, but not ventricular tissue, induced a rapid and potent diuretic and natriuretic response when injected into recipient rats.[1] This pivotal discovery challenged the long-held view of the heart as solely a mechanical pump and established its role as an endocrine organ capable of regulating fluid and electrolyte balance.[1] The active substance, initially termed "atrial natriuretic factor" (ANF) and later "this compound," was found to be a peptide hormone.

Subsequent research focused on the purification, sequencing, and characterization of this novel factor. In 1983, Flynn et al. reported the amino acid sequence of a 28-amino acid peptide with potent diuretic and natriuretic properties, which they named Cardionatrin I. Concurrently, other research groups were also successful in isolating and sequencing similar active peptides from atrial extracts.

Experimental Protocols: Isolating this compound from Atrial Tissue

The initial isolation of this compound from rat atrial tissue involved a multi-step process combining acid extraction, gel filtration chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC). The following protocols are based on the pioneering work of de Bold and Flynn et al.

Atrial Tissue Extraction

This protocol describes the initial extraction of the active natriuretic factor from rat atrial tissue.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, ice-cold

-

Acetic acid (1 M), ice-cold

-

Homogenizer (e.g., Polytron)

-

Refrigerated centrifuge

-

Lyophilizer

Procedure:

-

Atria from anesthetized rats are excised, trimmed of connective tissue, and immediately placed in ice-cold PBS.

-

The atria are blotted dry, weighed, and minced.

-

The minced tissue is homogenized in 10 volumes of ice-cold 1 M acetic acid.

-

The homogenate is centrifuged at 10,000 x g for 30 minutes at 4°C.

-

The supernatant is collected, and the pellet is re-extracted with 5 volumes of 1 M acetic acid and centrifuged again.

-

The supernatants are pooled and lyophilized.

Gel Filtration Chromatography

The lyophilized crude extract is then subjected to gel filtration to separate molecules based on their size.

Materials:

-

Sephadex G-75 or Bio-Gel P-10 column (e.g., 2.5 x 90 cm)

-

Acetic acid (1 M)

-

Fraction collector

-

UV spectrophotometer (280 nm)

-

Bioassay system for natriuretic activity (see section 3.1)

Procedure:

-

The lyophilized crude extract is dissolved in a minimal volume of 1 M acetic acid.

-

The sample is applied to the Sephadex G-75 column equilibrated with 1 M acetic acid.

-

The column is eluted with 1 M acetic acid at a constant flow rate (e.g., 20 mL/hr).

-

Fractions of a defined volume (e.g., 5 mL) are collected.

-

The absorbance of each fraction at 280 nm is measured to monitor the protein elution profile.

-

Aliquots from the fractions are taken for bioassay to identify the fractions containing natriuretic activity.

-

The active fractions are pooled and lyophilized.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification step utilizes RP-HPLC to achieve a high degree of purity.

Materials:

-

HPLC system with a UV detector (210 nm or 280 nm)

-

C18 reverse-phase column (e.g., µBondapak C18)

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Fraction collector

-

Bioassay system

Procedure:

-

The lyophilized active fraction from gel filtration is dissolved in a small volume of Solvent A.

-

The sample is injected onto the C18 column equilibrated with Solvent A.

-

A linear gradient of Solvent B is applied to elute the bound peptides. A typical gradient might be from 0% to 60% Solvent B over 60 minutes.

-

The elution profile is monitored by UV absorbance.

-

Fractions corresponding to the major peaks are collected.

-

The biological activity of each fraction is determined using a bioassay.

-

The fraction with the highest specific activity is identified as purified this compound.

Quantitative Analysis of this compound Purification

The efficiency of the purification process is monitored at each step by quantifying the total protein, the total activity, and calculating the specific activity, yield, and fold purification. The following table is a representative example compiled from data in early publications.

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |

| Crude Atrial Extract | 150 | 3000 | 20 | 100 | 1 |

| Acetic Acid Extract | 50 | 2700 | 54 | 90 | 2.7 |

| Gel Filtration | 5 | 2100 | 420 | 70 | 21 |

| RP-HPLC | 0.1 | 1050 | 10500 | 35 | 525 |

Note: The values presented in this table are illustrative and have been synthesized from multiple sources for demonstrative purposes. One "Unit" of activity is defined as the amount of material required to produce a half-maximal natriuretic response in the bioassay.

Bioassays for this compound Activity

The biological activity of this compound is primarily assessed through its natriuretic, diuretic, and vasorelaxant effects.

In Vivo Natriuretic and Diuretic Bioassay in Rats

This assay measures the ability of a sample to increase sodium and water excretion in anesthetized rats.

Procedure:

-

Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with Inactin).

-

The jugular vein and carotid artery are cannulated for sample injection and blood pressure monitoring, respectively. The bladder is cannulated for urine collection.

-

After a stabilization period, a baseline urine sample is collected.

-

The test sample is injected intravenously.

-

Urine is collected at timed intervals (e.g., every 10 minutes for 1 hour).

-

Urine volume is measured, and sodium concentration is determined by flame photometry.

-

The increases in urine flow and sodium excretion over baseline are calculated to determine the activity of the sample.

In Vitro Vasorelaxation Bioassay

This assay measures the ability of this compound to relax pre-constricted arterial smooth muscle.

Procedure:

-

A segment of rabbit thoracic aorta is excised and cut into rings.

-

The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

The rings are pre-constricted with a vasoconstrictor agent such as norepinephrine or phenylephrine to achieve a stable contraction.

-

Cumulative concentrations of the test sample are added to the organ bath, and the relaxation response is recorded.

-

The relaxation is expressed as a percentage of the pre-contraction tension.

Quantitative Bioassay Data

The potency of this compound is typically expressed as the effective dose or concentration required to produce 50% of the maximal response (ED50 or EC50).

| Bioassay | Agonist | Preparation | ED50 / EC50 |

| Natriuresis | This compound (ANP) | Anesthetized Rat | ~1 µg/kg |

| Diuresis | This compound (ANP) | Anesthetized Rat | ~1 µg/kg |

| Vasorelaxation | This compound (ANP) | Rabbit Aortic Rings (pre-constricted with Norepinephrine) | ~1-5 nM |

Signaling Pathway of this compound

This compound exerts its physiological effects by binding to its specific receptor, the natriuretic peptide receptor-A (NPR-A). This initiates an intracellular signaling cascade.

The binding of this compound to NPR-A activates the intracellular guanylate cyclase domain of the receptor. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to the observed physiological effects such as vasodilation and natriuresis.

Experimental Workflow

The overall process from atrial tissue to purified this compound and its characterization can be summarized in the following workflow.

References

The Endocrine Heart: A Technical Guide to Auriculin's Role in Cardiovascular Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auriculin, more commonly known as Atrial Natriuretic Peptide (ANP), is a critical cardiac hormone central to the regulation of blood pressure and extracellular fluid volume.[1][2] Secreted by atrial myocytes in response to mechanical stretch, this compound orchestrates a multi-systemic response involving the vasculature, kidneys, and the adrenal glands to maintain cardiovascular homeostasis.[1][3][4] Its potent natriuretic, diuretic, and vasodilatory properties position it as a key counter-regulatory hormone to the renin-angiotensin-aldosterone system (RAAS).[3][4][5] This technical guide provides an in-depth examination of this compound's signaling pathways, physiological effects, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for professionals in cardiovascular research and drug development.

Introduction: The Heart as an Endocrine Organ

The discovery of this compound (ANP) revolutionized cardiovascular physiology by establishing the heart as an endocrine organ.[6] Initially identified in rat atrial extracts, this 28-amino acid peptide is synthesized, stored, and released by atrial muscle cells in response to stimuli such as atrial distension, which occurs during states of increased blood volume and pressure.[1][3] Upon release, this compound enters the circulation and exerts its effects on distant target organs to reduce arterial pressure by decreasing blood volume and systemic vascular resistance.[3] Its discovery has opened new avenues for understanding and treating cardiovascular diseases like hypertension and heart failure.[1][4]

Molecular Mechanism: The ANP-cGMP Signaling Pathway

This compound's biological effects are mediated through a well-defined signaling cascade initiated by its binding to a specific cell surface receptor.

2.1. Synthesis and Release this compound is synthesized as a precursor molecule, prepro-ANP, which is cleaved to pro-ANP and finally to the biologically active ANP.[3] Its release from atrial granules is primarily triggered by atrial wall stretch, but also by neurohumoral stimuli including angiotensin II, endothelin, and sympathetic stimulation.[3]

2.2. Receptor Binding and Signal Transduction The primary receptor for this compound is the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[1][3] The signaling pathway proceeds as follows:

-

Binding: Circulating this compound binds to the extracellular domain of NPR-A on target cells, which are predominantly located in the kidneys and vascular smooth muscle.[1][3]

-

Receptor Activation: This binding event induces a conformational change in the receptor, activating the intracellular guanylyl cyclase domain.[1][7]

-

Second Messenger Production: The activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][7]

-

Downstream Effects: Elevated intracellular cGMP levels activate downstream effector molecules, most notably cGMP-dependent protein kinase G (PKG).[7] This activation leads to the phosphorylation of various target proteins, resulting in the ultimate physiological responses, such as smooth muscle relaxation (vasodilation) and modulation of ion channel activity in the kidneys.[7][8]

Core Physiological Effects in Cardiovascular Homeostasis

This compound's primary role is to lower blood pressure and blood volume through coordinated actions on the vasculature, kidneys, and the renin-angiotensin-aldosterone system.

3.1. Vascular Effects: Vasodilation this compound is a potent vasodilator. By increasing cGMP in vascular smooth muscle cells, it promotes relaxation of both arteries and veins.[1][3] Arterial dilation reduces systemic vascular resistance, while venous dilation decreases central venous pressure, thereby reducing cardiac preload and output.[3] This contributes significantly to its overall blood pressure-lowering effect.

3.2. Renal Actions: Natriuresis and Diuresis In the kidneys, this compound promotes the excretion of sodium (natriuresis) and water (diuresis).[1][4] It achieves this through several mechanisms:

-

Increased Glomerular Filtration Rate (GFR): this compound can increase GFR, leading to a greater filtered load of sodium and water.[3][9]

-

Inhibition of Sodium Reabsorption: It directly acts on the renal tubules to reduce the reabsorption of sodium chloride.[4]

3.3. Neurohormonal Antagonism: Counter-regulation of RAAS A crucial function of this compound is its opposition to the renin-angiotensin-aldosterone system (RAAS), the body's primary system for raising blood pressure and retaining sodium.[4][5] this compound inhibits the release of renin from the kidneys, which is the rate-limiting step in the RAAS cascade.[3] This leads to decreased production of angiotensin II and aldosterone.[3] The suppression of aldosterone, in particular, further contributes to renal sodium and water excretion.[4]

Quantitative Data on Physiological Effects

The following tables summarize the quantitative effects of synthetic this compound infusion as demonstrated in a key preclinical study.

Table 1: Hemodynamic and Renal Effects of this compound Infusion in Anesthetized Dogs [9]

| Parameter | Control (Pre-infusion) | This compound Infusion | P-value |

| Mean Blood Pressure (mm Hg) | 134 +/- 5 | 122 +/- 4 | < 0.05 |

| Glomerular Filtration Rate (ml/min/kidney) | 25.5 +/- 2.7 | 32.4 +/- 4.1 | < 0.05 |

| Diuresis (Urine Flow) (ml/min/kidney) | 0.21 +/- 0.03 | 1.06 +/- 0.14 | < 0.05 |

| Natriuresis (Na+ Excretion) (μeq/min/kidney) | 38 +/- 0.6 | 187 +/- 35 | < 0.05 |

| Kaliuresis (K+ Excretion) (μeq/min/kidney) | 14.8 +/- 1.6 | 35.7 +/- 6.3 | < 0.05 |

| Urine Osmolality | Baseline | Decreased by 40% | < 0.05 |

Data presented as mean +/- standard error.

Table 2: Effects of this compound on the Renin-Aldosterone System in Anesthetized Dogs [9]

| Parameter | Control (Pre-infusion) | This compound Infusion | P-value |

| Plasma Renin Activity (ng/ml/hour) | 11.6 +/- 2.3 | 3.6 +/- 1.2 | < 0.05 |

| Renin Secretory Rate (ng/hour/min) | 895 +/- 313 | 255 +/- 28 | < 0.05 |

| Plasma Aldosterone (ng/dl) | 8.4 +/- 1.6 | 3.6 +/- 0.7 | < 0.05 |

Data presented as mean +/- standard error.

Experimental Protocols for Studying this compound

The foundational studies characterizing this compound's function utilized anesthetized animal models. The following protocol is a summary of the methodology used to obtain the quantitative data presented above.[9]

5.1. Objective To determine the effects of synthetic this compound on renal function, mean blood pressure, and the renin-aldosterone system.

5.2. Animal Model

-

Species: Mongrel dogs (n=5).

-

Condition: Anesthetized. Results were also verified in two conscious dogs to confirm key findings.

5.3. Drug Administration

-

Compound: Synthetic this compound.

-

Route: Intravenous (IV).

-

Dosing Regimen:

-

Prime (Bolus): 1.0 µg/kg body weight.

-

Constant Infusion: 0.1 µ g/min/kg body weight for one hour.

-

5.4. Measured Parameters and Techniques

-

Mean Blood Pressure: Monitored continuously via arterial catheter.

-

Renal Function:

-

Glomerular Filtration Rate (GFR): Measured using inulin clearance.

-

Renal Plasma Flow: Measured using p-aminohippuric acid (PAH) clearance.

-

Diuresis, Natriuresis, Kaliuresis: Assessed by collecting urine and analyzing volume and electrolyte concentrations.

-

-

Hormonal Levels:

-

Blood samples were collected to measure plasma renin activity and plasma aldosterone levels using radioimmunoassay.

-

-

Statistical Analysis: Paired t-test was used to compare pre-infusion and infusion values.

Therapeutic Potential and Drug Development

The profound cardiovascular effects of this compound make its pathway a compelling target for therapeutic intervention.

-

Heart Failure: In conditions like heart failure, where blood volume and pressure are pathologically elevated, enhancing the ANP system is a logical therapeutic strategy. Recombinant forms of natriuretic peptides have been developed and used in the treatment of acute decompensated heart failure.[1]

-

Hypertension: Given its role in lowering blood pressure and promoting sodium excretion, drugs that augment the actions of this compound could be beneficial for treating hypertension.[1][4]

-

Future Directions: Current research focuses on developing novel "designer peptides" with enhanced activity and longer half-lives, as well as small molecules that can modulate the ANP signaling pathway for greater therapeutic benefit in chronic cardiovascular diseases.[7]

Conclusion

This compound (ANP) is a cornerstone of cardiovascular homeostasis, acting as the heart's hormonal messenger to regulate blood pressure and fluid balance. Through its integrated vasodilatory, natriuretic, and RAAS-inhibiting effects, it provides a powerful counter-regulatory influence against volume overload and hypertension. A thorough understanding of its signaling pathways and physiological actions is essential for researchers and clinicians working to develop next-generation therapies for cardiovascular disease.

References

- 1. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 4. Role of atrial natriuretic factor in salt and water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction between atrial natriuretic peptide and the renin angiotensin aldosterone system. Endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 7. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Auriculin on smooth muscle cells

An In-depth Technical Guide to the Mechanism of Action of Auriculin on Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Atrial Natriuretic Peptide (ANP), is a potent vasoactive peptide hormone primarily synthesized and secreted by cardiac myocytes in response to atrial distension.[1] It plays a crucial role in cardiovascular homeostasis by regulating blood pressure, natriuresis, and diuresis.[1][2] The primary physiological effect of this compound on the vasculature is the induction of smooth muscle relaxation, leading to vasodilation. This technical guide provides a detailed examination of the molecular mechanisms by which this compound exerts its effects on smooth muscle cells, offering insights for researchers and professionals in pharmacology and drug development.

Core Signaling Pathway: The ANP-cGMP Axis

The vasodilatory action of this compound is initiated by its binding to specific receptors on the surface of vascular smooth muscle cells (VSMCs). The principal signaling cascade involves the activation of a receptor-linked guanylate cyclase, leading to the generation of a key second messenger, cyclic guanosine monophosphate (cGMP).[3][4]

Mechanism Overview:

-

Receptor Binding: this compound binds to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylate cyclase activity.[3][4]

-

Guanylate Cyclase Activation: Ligand binding induces a conformational change in NPR-A, activating its intracellular guanylate cyclase domain.

-

cGMP Synthesis: The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3]

-

PKG Activation: The subsequent rise in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[3][5]

-

Downstream Phosphorylation: Activated PKG phosphorylates a multitude of downstream protein targets within the smooth muscle cell, collectively leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, resulting in muscle relaxation.[5][6]

Downstream Effectors of PKG-Mediated Relaxation

Activated PKG orchestrates smooth muscle relaxation through three primary mechanisms: (1) reduction of intracellular calcium ([Ca²⁺]i), (2) desensitization of the contractile apparatus to Ca²⁺, and (3) modulation of gene expression.

Reduction of Intracellular Calcium ([Ca²⁺]i)

PKG lowers cytosolic calcium levels by phosphorylating and regulating several key proteins involved in calcium homeostasis.[5][7]

-

Inhibition of Ca²⁺ Influx: PKG phosphorylates and inhibits L-type voltage-dependent Ca²⁺ channels (VDCCs), reducing calcium influx from the extracellular space.[8]

-

Stimulation of Ca²⁺ Sequestration: PKG can phosphorylate phospholamban, a protein associated with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[9] This phosphorylation enhances SERCA activity, leading to increased sequestration of Ca²⁺ into the sarcoplasmic reticulum.

-

Activation of K⁺ Channels: PKG activates large-conductance calcium-activated potassium (BKCa) channels. The resulting K⁺ efflux hyperpolarizes the cell membrane, making the opening of voltage-dependent Ca²⁺ channels less likely.

Calcium Desensitization of Contractile Proteins

A critical action of PKG is to decrease the sensitivity of the contractile machinery to a given level of intracellular calcium. This is primarily achieved by increasing the activity of Myosin Light Chain Phosphatase (MLCP).

-

Activation of MLCP: Smooth muscle contraction is triggered by the Ca²⁺/calmodulin-dependent phosphorylation of the 20-kDa myosin regulatory light chain (MLC20) by Myosin Light Chain Kinase (MLCK).[10][11] Relaxation occurs when MLC20 is dephosphorylated by MLCP.[12] PKG can directly phosphorylate the myosin-binding subunit of MLCP (MYPT1), which enhances its phosphatase activity.[13] This leads to increased dephosphorylation of MLC20, promoting relaxation even without a significant drop in [Ca²⁺]i.[6]

-

Inhibition of the RhoA/ROCK Pathway: The RhoA/Rho-kinase (ROCK) pathway is a major inhibitory regulator of MLCP. PKG can phosphorylate and inhibit RhoA, thereby preventing ROCK-mediated inhibition of MLCP and further promoting relaxation.[13]

Quantitative Data Summary

The effects of this compound on smooth muscle cells have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of this compound (ANP) on Smooth Muscle Relaxation and cGMP Levels

| Parameter | Tissue/Cell Type | Agonist (Pre-contraction) | This compound (ANP) Concentration | Observed Effect | Reference |

| Relaxation (IC₅₀) | Mouse Aortic Rings | Prostaglandin F2α (PGF2α) | 6 x 10⁻⁹ M | 50% relaxation of pre-contracted tissue | [4] |

| cGMP Production | Cultured Rat Aortic SMCs | Basal | 1 µM | ~4-fold increase in cGMP (from 4.3 to 17.7 nM) | [9] |

| Protein Synthesis | Cultured Rat Aortic SMCs | Angiotensin II | 10⁻⁷ - 10⁻⁶ M | 30-40% suppression of Ang-II induced RNA & protein synthesis | [14] |

| Cell Proliferation | Cultured Rat Aortic SMCs | 5% Serum | 10⁻⁷ M | Significant suppression of ³H-thymidine incorporation | [14] |

Key Experimental Protocols

Measurement of Smooth Muscle Relaxation (Wire Myography)

This protocol assesses the contractile and relaxant properties of isolated arterial segments ex vivo.

Methodology:

-

Tissue Preparation: A segment of an artery (e.g., aorta, mesenteric artery) is carefully dissected and cleaned of adipose and connective tissue in cold Physiological Salt Solution (PSS).[15] The artery is cut into small rings (2-3 mm).

-

Mounting: The rings are mounted on two small wires in an isolated tissue bath chamber containing PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[15] One wire is fixed, and the other is connected to a force transducer.

-

Equilibration and Viability Check: Tissues are equilibrated under a baseline tension for 60-90 minutes. Viability is confirmed by inducing contraction with a high-potassium solution (e.g., 80 mM KCl).[15]

-

Pre-contraction: Once stable, the tissue is pre-contracted to a submaximal level using a vasoconstrictor agonist (e.g., phenylephrine, PGF2α).

-

Cumulative Concentration-Response Curve: Increasing concentrations of this compound are added cumulatively to the bath. The resulting relaxation is recorded as a percentage of the pre-contracted tension.[4]

-

Data Analysis: The data are used to generate a concentration-response curve and calculate parameters such as IC₅₀ (the concentration of this compound causing 50% relaxation).

Quantification of Intracellular cGMP Levels

This protocol measures the change in cGMP concentration in cultured smooth muscle cells following stimulation.

Methodology:

-

Cell Culture: Vascular smooth muscle cells are cultured to near confluence in appropriate media.

-

Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP, thus amplifying the signal.

-

Stimulation: Cells are treated with this compound at various concentrations and for different time points.

-

Cell Lysis: The reaction is stopped, and cells are lysed using an appropriate buffer (e.g., 0.1 M HCl or a buffer from a commercial kit).

-

Quantification (ELISA):

-

The cell lysate is centrifuged, and the supernatant is collected.

-

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a commercial kit.[16][17] In this assay, cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding sites on a cGMP-specific antibody.

-

The amount of bound enzyme is inversely proportional to the cGMP concentration in the sample. A substrate is added, and the resulting colorimetric change is read on a plate reader.

-

A standard curve is generated to determine the cGMP concentration in the samples.[16]

-

-

Data Normalization: cGMP levels are typically normalized to the total protein content of the cell lysate.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses fluorescent indicators to visualize and quantify changes in cytosolic calcium in living smooth muscle cells.

Methodology:

-

Cell Preparation: Smooth muscle cells are seeded on glass coverslips suitable for microscopy.

-

Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.[18] The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the active dye inside.

-

Microscopy Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.[18]

-

Baseline Measurement: A baseline fluorescence ratio (F340/F380) is recorded from individual cells before stimulation. The ratio of fluorescence at these two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

-

Stimulation and Recording: The cells are first perfused with a vasoconstrictor to elevate [Ca²⁺]i. Subsequently, the perfusion solution is switched to one containing this compound. The fluorescence ratio is recorded continuously in real-time to monitor the this compound-induced decrease in [Ca²⁺]i.

-

Calibration and Analysis: At the end of the experiment, calibration can be performed using ionophores (e.g., ionomycin) in high-Ca²⁺ and Ca²⁺-free solutions to determine the maximum and minimum fluorescence ratios, allowing for the conversion of ratio values to absolute Ca²⁺ concentrations.

Conclusion

The mechanism of action of this compound on smooth muscle cells is a well-defined signaling cascade that provides a clear example of receptor-mediated signal transduction. The binding of this compound to the NPR-A receptor triggers a cGMP-dependent pathway that culminates in vasorelaxation through the coordinated reduction of intracellular calcium and desensitization of the contractile apparatus. This multifaceted regulation by PKG highlights its central role as a mediator of this compound's potent vasodilatory effects. A thorough understanding of this pathway is fundamental for the development of novel therapeutic agents targeting vascular smooth muscle tone in cardiovascular diseases such as hypertension.

References

- 1. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 2. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Atrial natriuretic peptide-dependent phosphorylation of smooth muscle cell particulate fraction proteins is mediated by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atrial natriuretic polypeptide inhibits hypertrophy of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cGMP signals in smooth muscle cells and cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of Auriculin on Blood Pressure Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auriculin, a member of the atrial natriuretic peptide (ANP) family, is a key cardiac hormone involved in the regulation of blood pressure and fluid homeostasis.[1][2] Synthesized and released by atrial myocytes in response to atrial distension, this compound exerts its physiological effects through a multi-faceted mechanism that includes vasodilation, natriuresis, and diuresis, and antagonism of the renin-angiotensin-aldosterone system (RAAS).[2][3] This technical guide provides a comprehensive overview of the physiological effects of this compound on blood pressure regulation, detailing its mechanism of action, signal transduction pathways, and quantitative effects observed in experimental studies. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound and its signaling pathways.

Introduction

This compound, also known as atrial natriuretic factor (ANF) or atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in cardiovascular homeostasis.[3] Its discovery established the heart as an endocrine organ capable of influencing renal and vascular function to maintain blood pressure within a normal range.[1] The primary stimulus for this compound release is the stretching of the atrial walls, which occurs in states of increased blood volume.[2] Once in circulation, this compound acts on various target tissues, most notably the blood vessels and the kidneys, to lower blood pressure.[1][4] This guide will delve into the intricate mechanisms by which this compound achieves this, presenting key experimental data and methodologies.

Mechanism of Action

This compound's blood pressure-lowering effects are the result of a coordinated series of physiological responses:

-

Vasodilation: this compound is a potent vasodilator, acting directly on vascular smooth muscle to cause relaxation.[4][5] This leads to a decrease in total peripheral resistance, a key determinant of blood pressure.[6] The vasodilation is particularly effective in counteracting the vasoconstrictive effects of agents like angiotensin II.[6]

-

Renal Effects (Natriuresis and Diuresis): In the kidneys, this compound increases the glomerular filtration rate (GFR) and decreases sodium reabsorption in the renal tubules.[4][7] The increased GFR, coupled with reduced sodium uptake, leads to enhanced excretion of sodium (natriuresis) and water (diuresis).[2][8] This reduction in extracellular fluid volume contributes significantly to the lowering of blood pressure.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound acts as a natural antagonist to the RAAS, a critical system for blood pressure elevation.[2] It inhibits the release of renin from the kidneys, which in turn reduces the production of angiotensin II, a potent vasoconstrictor.[3][6] Furthermore, this compound directly inhibits the secretion of aldosterone from the adrenal cortex, a hormone that promotes sodium and water retention.[4][7]

Signal Transduction Pathway

The cellular effects of this compound are mediated by a specific signal transduction pathway that begins with its binding to the natriuretic peptide receptor-A (NPR-A).[9][10] This receptor is a transmembrane protein with intrinsic guanylate cyclase activity.[9]

The signaling cascade proceeds as follows:

-

Ligand Binding: this compound binds to the extracellular domain of the NPR-A receptor.[10]

-

Receptor Dimerization and Activation: This binding induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular guanylate cyclase domain.[11]

-

cGMP Production: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[1][9]

-

Activation of cGMP-Dependent Protein Kinase (PKG): cGMP binds to and activates cGMP-dependent protein kinase (PKG).[12][13]

-

Phosphorylation of Downstream Targets: Activated PKG phosphorylates various intracellular proteins, which ultimately leads to the physiological effects of this compound. In vascular smooth muscle cells, this results in the dephosphorylation of myosin light chains, causing relaxation and vasodilation.[5][14] In the kidneys, PKG-mediated phosphorylation events lead to increased GFR and decreased sodium reabsorption.

Quantitative Data

The following tables summarize the quantitative effects of this compound infusion from key experimental studies.

Table 1: Effects of this compound Infusion in Anesthetized Dogs [7]

| Parameter | Control | This compound Infusion | % Change |

| Mean Blood Pressure (mm Hg) | 134 ± 5 | 122 ± 4 | ↓ 8.96% |

| Glomerular Filtration Rate (ml/min/kidney) | 25.5 ± 2.7 | 32.4 ± 4.1 | ↑ 27.06% |

| Diuresis (ml/min/kidney) | 0.21 ± 0.03 | 1.06 ± 0.14 | ↑ 404.76% |

| Natriuresis (μeq/min/kidney) | 38 ± 0.6 | 187 ± 35 | ↑ 392.11% |

| Plasma Renin Activity (ng/ml/hour) | 11.6 ± 2.3 | 3.6 ± 1.2 | ↓ 68.97% |

| Plasma Aldosterone (ng/dl) | 8.4 ± 1.6 | 3.6 ± 0.7 | ↓ 57.14% |

Table 2: Dose-Dependent Effects of this compound (ANP) Infusion in Normal Human Volunteers [8]

| Infusion Rate (pmol/min/kg) | Change in Urinary Sodium Excretion | Change in Urinary Volume |

| 0.4 | ↑ 35% | ↑ 10% |

| 2 | ↑ 98% | ↑ 20% |

| 10 | ↑ 207% | ↑ 71% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in key studies on this compound.

Animal Studies: Intravenous this compound Administration in Dogs[7]

-

Animal Model: Anesthetized and conscious dogs were used.

-

Drug Administration: Synthetic this compound was administered intravenously. The protocol consisted of a priming dose (1.0 microgram/kg body weight) followed by a constant infusion (0.1 microgram per minute/kg body weight for one hour).

-

Blood Pressure Measurement: Direct blood pressure measurement was likely employed in the anesthetized dogs, potentially via cannulation of a major artery.

-

Renal Function Assessment:

-

Glomerular Filtration Rate (GFR): GFR was likely measured using inulin clearance, a gold-standard technique.[15][16] This involves the intravenous infusion of inulin and the collection of timed urine and plasma samples to calculate the rate at which inulin is cleared from the plasma by the kidneys.

-

Diuresis and Natriuresis: Urine was collected, and the volume was measured to determine the rate of urine flow (diuresis). The concentration of sodium in the urine was measured to calculate the rate of sodium excretion (natriuresis).[17][18]

-

-

Hormone Level Measurement:

-

Plasma Renin Activity (PRA) and Plasma Aldosterone Concentration (PAC): Blood samples were collected, and plasma was separated. PRA and PAC were measured by radioimmunoassay (RIA).[3][19][20] This technique uses radiolabeled antigens and antibodies to quantify the concentration of the target hormone.

-

Human Studies: Continuous Infusion of ANP[8][21]

-

Study Population: Normal volunteers and patients with left ventricular dysfunction undergoing coronary artery bypass grafting.

-

Drug Administration: Human ANP (hANP) was administered via continuous intravenous infusion at varying doses (e.g., 0.02 µg/kg/min or hourly increments of 0.4, 2, and 10 pmol/min/kg).

-

Blood Pressure and Heart Rate Monitoring: Continuous monitoring of intra-arterial blood pressure and heart rate was performed.

-

Renal Function Assessment:

-

Hormone and Second Messenger Measurement:

-

Plasma ANP, Aldosterone, Renin, and Angiotensin-II: Blood samples were drawn at specified intervals for the measurement of hormone levels, likely using immunoassays.

-

Plasma and Urinary cGMP: Levels of the second messenger cGMP were quantified to confirm the activation of the ANP signaling pathway.

-

Conclusion

This compound is a pivotal regulator of blood pressure, exerting its effects through a combination of vasodilation, natriuresis, diuresis, and suppression of the renin-angiotensin-aldosterone system. Its mechanism of action, mediated by the NPR-A receptor and the cGMP signaling pathway, offers a promising target for the development of novel therapeutics for cardiovascular diseases, particularly hypertension and heart failure. The quantitative data from both preclinical and clinical studies underscore the potent and multifaceted nature of this compound's physiological effects. Further research into the long-term effects and clinical applications of this compound and its analogues is warranted to fully harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Plasma renin activity and aldosterone concentration in dogs with acquired portosystemic collaterals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrial natriuretic factor (this compound): structure and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 6. Effects of atrial natriuretic factor on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low dose infusion of atrial natriuretic peptide causes salt and water excretion in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of cGMP-dependent protein kinase in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of cGMP-dependent protein kinase by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vascular Smooth Muscle Structure and Function - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to assess glomerular function and damage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Estimating 24-Hour Urinary Excretion of Sodium and Potassium Is More Reliable from 24-Hour Urine Than Spot Urine Sample in a Feeding Study of US Older Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study on the Correlation between Urinary Sodium and Potassium Excretion and Blood Pressure in Adult Hypertensive Inpatients of Different Sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma renin activity and aldosterone concentration in dogs with acquired portosystemic collaterals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Heart as an Endocrine Gland: A Technical Guide to Auriculin Secretion and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heart, long recognized for its primary role as a pump, also functions as a critical endocrine organ. This function is primarily mediated by the synthesis and secretion of natriuretic peptides, most notably Auriculin, also known as Atrial Natriuretic Peptide (ANP). This technical guide provides an in-depth exploration of the endocrine heart, with a specific focus on the molecular mechanisms of this compound synthesis, its secretion pathways, and its diverse physiological effects. Detailed experimental protocols for studying this compound secretion and quantification are provided, alongside a comprehensive overview of the signaling cascades it initiates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular research and the development of novel therapeutics targeting the natriuretic peptide system.

Introduction: The Endocrine Heart

The discovery of the heart's endocrine function in the early 1980s revolutionized our understanding of cardiovascular homeostasis.[1] It was observed that cardiac muscle cells, particularly in the atria, contain granules similar to those in hormone-producing cells.[1] These granules were found to store and release a potent diuretic and natriuretic substance, later identified as this compound or Atrial Natriuretic Peptide (ANP).[1][2]

ANP is a 28-amino acid peptide hormone that plays a central role in regulating blood volume, blood pressure, and electrolyte balance.[3][4] Its release is primarily triggered by atrial wall stretch due to increased blood volume.[3][5] ANP exerts its effects by promoting sodium and water excretion by the kidneys (natriuresis and diuresis), inducing vasodilation of blood vessels, and inhibiting the renin-angiotensin-aldosterone system (RAAS).[1][4][5][6] This intricate system provides a counter-regulatory mechanism to systems that elevate blood pressure and fluid volume.[7][8]

Beyond its classical cardiorenal effects, ANP is now recognized for its pleiotropic actions, including roles in lipid metabolism, inhibition of cardiac hypertrophy, and anti-inflammatory effects.[1][9][10][11] The therapeutic potential of targeting the ANP system is an active area of research, with novel ANP analogs and drugs that modulate its signaling pathways under development for conditions like hypertension and heart failure.[12][13]

This compound (ANP) Synthesis and Secretion

The production and release of ANP from atrial myocytes is a tightly regulated process involving gene transcription, post-translational modification, and stimulus-coupled secretion.

Gene Expression and Precursor Synthesis

ANP is encoded by the NPPA gene located on the short arm of human chromosome 1.[3] Transcription of the NPPA gene is upregulated by various stimuli, including mechanical stretch of the atrial myocytes, neurohormonal factors like endothelin-1 and angiotensin II, and inflammatory cytokines.[14]

The initial translation product is a 151-amino acid preprohormone, preproANP. The N-terminal 25-amino acid signal peptide is cleaved to produce the 126-amino acid prohormone, proANP, which is the primary storage form of the peptide within intracellular granules in the atria.[3]

Secretion and Post-Secretion Processing

The primary stimulus for ANP secretion is the mechanical stretching of the atrial walls, which occurs in response to increased intravascular volume.[3][5][6] This stretch is detected by volume receptors in the atrial myocytes.[3] Upon stimulation, proANP is released from the granules.

The conversion of the inactive prohormone to the biologically active 28-amino acid mature ANP occurs on the cell surface. This crucial step is catalyzed by the cardiac transmembrane serine protease corin.[3][6]

The secretion of ANP is stimulated by both the elevation of intracellular calcium ([Ca2+]i) and the activation of protein kinase C.[15] In contrast, ANP synthesis is primarily increased by the activation of protein kinase C.[15]

Physiological Effects of this compound (ANP)

ANP exerts a wide range of physiological effects aimed at reducing blood pressure and extracellular fluid volume. These effects are mediated through its interaction with specific receptors in target tissues.

Renal Effects

In the kidneys, ANP is a potent natriuretic and diuretic agent.[1][6] It increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles.[1][6] Furthermore, ANP inhibits sodium and water reabsorption in the renal tubules, particularly the medullary collecting duct.[1][3][6] It achieves this by inhibiting the epithelial sodium channel (ENaC) on the apical membrane and the sodium-potassium ATPase pump on the basolateral membrane.[3] ANP also suppresses the secretion of renin, thereby inhibiting the RAAS.[1][6]

Vascular Effects

ANP is a vasodilator, causing relaxation of smooth muscle in arteries and veins.[1][5] This leads to a decrease in total peripheral resistance and central venous pressure, contributing to the overall reduction in blood pressure.[4]

Endocrine and Neurohormonal Effects

ANP counteracts the effects of the renin-angiotensin-aldosterone system. It directly inhibits the secretion of aldosterone from the adrenal cortex, further promoting sodium and water excretion.[11] ANP also modulates the activity of the autonomic nervous system, reducing sympathetic outflow and enhancing vagal tone, which can lead to a decrease in heart rate.[14]

Cardiac Effects

Within the heart, ANP has antihypertrophic and antifibrotic properties, suggesting a protective role against cardiac remodeling.[1][9] Animal studies have shown that mice lacking the gene for ANP or its receptor develop enlarged hearts.[1]

Quantitative Data on this compound (ANP)

The following tables summarize key quantitative data related to this compound (ANP) physiology and its measurement.

Table 1: Plasma Concentrations of this compound (ANP) in Humans

| Condition | Plasma ANP Concentration (ng/L) | Reference |

| Normal Subjects (Fasting) | 19.3 ± 1.0 (mean ± SE) | [16] |

| Normal Subjects (Supine) | 26.0 ± 15.5 (mean ± SD) | [17] |

| Essential Hypertension | Increased | [16] |

| Congestive Heart Failure | Increased | [16] |

| Chronic Renal Failure | Increased | [16] |

| Liver Cirrhosis | Increased | [16] |

Table 2: Pharmacokinetic Properties of this compound (ANP)

| Parameter | Value | Reference |

| Half-life | 2 to 5 minutes | [1] |

Signaling Pathways of this compound (ANP)

ANP mediates its biological effects by binding to specific receptors on the surface of target cells. There are three subtypes of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C.[18]

The NPR-A Receptor and cGMP Signaling

The primary receptor for ANP is the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[19] NPR-A is a single-transmembrane receptor with an intracellular guanylyl cyclase domain.[3]

The binding of ANP to the extracellular domain of NPR-A induces a conformational change, leading to receptor dimerization and activation of its intrinsic guanylyl cyclase activity.[3][19] This catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3][7][8]

The resulting increase in intracellular cGMP is the primary second messenger for ANP's actions. cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of ANP, such as smooth muscle relaxation and inhibition of sodium reabsorption.[3][20]

The NPR-C Receptor

The NPR-C receptor, also known as the clearance receptor, binds all natriuretic peptides. It lacks a guanylyl cyclase domain and is primarily involved in the removal and degradation of natriuretic peptides from the circulation.[9] However, some studies suggest it may also have signaling functions, such as inhibiting adenylyl cyclase or activating phospholipase C.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound secretion and its effects.

Quantification of this compound (ANP) by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive and specific method for measuring the concentration of ANP in biological fluids.[16]

6.1.1. Principle

The RIA is a competitive binding assay. A known quantity of radiolabeled ANP (tracer) competes with the unlabeled ANP in the sample for a limited number of binding sites on a specific anti-ANP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled ANP in the sample.

6.1.2. Materials

-

Anti-ANP antibody (polyclonal or monoclonal)

-

¹²⁵I-labeled ANP (tracer)

-

ANP standard solutions of known concentrations

-

Plasma samples collected in EDTA tubes on ice, with the addition of aprotinin (a protease inhibitor)[21]

-

Assay buffer

-

Second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) for precipitation of the antibody-antigen complex

-

Gamma counter

6.1.3. Procedure

-

Sample Preparation: Plasma samples are typically extracted using C18 Sep-Pak cartridges to concentrate the ANP and remove interfering substances.[17][21]

-

Assay Setup:

-

Pipette standard solutions, control samples, and extracted unknown samples into appropriately labeled tubes.

-

Add the anti-ANP antibody to all tubes except the "total counts" and "non-specific binding" tubes.

-

Add the ¹²⁵I-labeled ANP tracer to all tubes.

-

Incubate the mixture, typically overnight at 4°C, to allow for competitive binding.[22]

-

-

Separation of Bound and Free ANP:

-

Add the second antibody and PEG to precipitate the primary antibody-antigen complexes.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant or aspirate the supernatant containing the free tracer.

-

-

Counting:

-

Measure the radioactivity in the pellets using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the ANP standards.

-

Determine the concentration of ANP in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

-

6.1.4. Visualization of the RIA Workflow

Isolated Perfused Heart (Langendorff) Model for Studying ANP Secretion

The isolated perfused heart model, or Langendorff preparation, is a valuable ex vivo tool for studying cardiac function and hormone secretion in a controlled environment, free from systemic influences.[23][24]

6.2.1. Principle

The heart is removed from an animal and its coronary arteries are retrogradely perfused through the aorta with an oxygenated and nutrient-rich buffer solution.[23][25] This maintains the viability and contractile function of the heart, allowing for the measurement of various physiological parameters and the collection of the coronary effluent for hormone analysis.

6.2.2. Apparatus and Reagents

-

Langendorff apparatus with a perfusion reservoir, pump, oxygenator, heat exchanger, and heart chamber[26]

-

Krebs-Henseleit buffer (or similar physiological salt solution) containing glucose, gassed with 95% O₂ / 5% CO₂

-

Pressure transducer for measuring left ventricular pressure

-

Flow probe for measuring coronary flow

-

Electrodes for recording an electrocardiogram (ECG)

-

Fraction collector for collecting the coronary effluent

6.2.3. Procedure

-

Heart Isolation: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus. Retrograde perfusion is initiated immediately.

-

Stabilization: The heart is allowed to stabilize for a period, during which baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are monitored.

-

Experimental Intervention: The heart can be subjected to various stimuli to induce ANP secretion, such as increasing the perfusion pressure to simulate volume overload or administering pharmacological agents.

-

Sample Collection: The coronary effluent is collected at specific time points before, during, and after the intervention.

-

ANP Measurement: The concentration of ANP in the collected effluent is measured using a sensitive immunoassay, such as the RIA described above.

6.2.4. Visualization of the Isolated Perfused Heart Workflow

Drug Development and Therapeutic Implications

The crucial role of ANP in cardiovascular homeostasis has made its signaling pathway an attractive target for drug development.[12] Given ANP's short half-life of only 2 to 5 minutes, therapeutic strategies have focused on developing more stable ANP analogs or inhibiting its degradation.[1]

One successful approach has been the development of neprilysin inhibitors. Neprilysin is the primary enzyme responsible for the degradation of ANP.[1] By inhibiting neprilysin, the circulating levels and duration of action of endogenous ANP are increased. The combination of a neprilysin inhibitor with an angiotensin receptor blocker (ARNi), such as sacubitril/valsartan, has been shown to be highly effective in reducing mortality and hospitalization in patients with heart failure.[1]

Furthermore, novel, long-acting ANP analogs are being developed to provide more potent and sustained activation of the NPR-A receptor for the treatment of conditions like hypertension.[13] These efforts highlight the significant therapeutic potential of modulating the endocrine function of the heart.

Conclusion

The heart's endocrine function, orchestrated by the secretion of this compound (ANP), is a fundamental mechanism for maintaining cardiovascular homeostasis. ANP's potent natriuretic, diuretic, and vasodilatory effects provide a critical counterbalance to systems that elevate blood pressure and fluid volume. A thorough understanding of the synthesis, secretion, and signaling of ANP, facilitated by the experimental protocols detailed in this guide, is essential for advancing our knowledge of cardiovascular physiology and for the development of innovative therapies for heart disease and hypertension. The continued exploration of this intricate system holds great promise for the future of cardiovascular medicine.

References

- 1. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [The heart as an endocrine organ: the discovery of a new hormone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 5. youtube.com [youtube.com]

- 6. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The endocrine function of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]

- 10. The Natriuretic Peptide System: A Single Entity, Pleiotropic Effects [mdpi.com]

- 11. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 12. Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. mdpi.com [mdpi.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Radioimmunoassay for atrial natriuretic peptide: method and results in normal subjects and patients with various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Atrial natriuretic peptide-C receptor and membrane signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ibl-america.com [ibl-america.com]

- 22. academic.oup.com [academic.oup.com]

- 23. The isolated, perfused pseudo-working heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reprocell.com [reprocell.com]

- 25. isolatedHEART Techniques and Measurement - emka TECHNOLOGIES [emkatech.com]

- 26. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]

A Technical Guide to the Genetic Sequencing of the Atrial Natriuretic Peptide Precursor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the genetic sequencing of the precursor to Atrial Natriuretic Peptide (ANP), historically known as Auriculin. The focus is on the human gene, NPPA, which encodes the precursor peptide, preproANP. This document details the genetic basis, protein structure, signaling pathways, and relevant experimental protocols for the study of this crucial cardiovascular hormone.

Introduction to Atrial Natriuretic Peptide and its Precursor

Atrial Natriuretic Peptide (ANP) is a potent vasodilator and a polypeptide hormone primarily secreted by heart muscle cells in the atria.[1][2] It plays a critical role in the homeostatic control of body water, sodium, potassium, and adipose tissue, thereby regulating blood pressure.[1][2] The discovery of ANP established the heart as an endocrine organ.[3]

ANP is synthesized as a preprohormone, preproANP, which is encoded by the NPPA gene.[1] This precursor undergoes a series of proteolytic cleavages to produce the mature, biologically active ANP.

Genetic and Molecular Profile

The NPPA gene is the foundational element for the synthesis of ANP. Understanding its structure and location is paramount for any genetic study.

| Attribute | Description | Reference |

| Gene Name | Natriuretic Peptide A | GeneCards[4] |

| Gene Symbol | NPPA | GeneCards[4] |

| Aliases | ANP, ANF, PND, Atrial Natriuretic Factor | Wikipedia[1], GeneCards[4] |

| Genomic Location | Chromosome 1, specifically at position 1p36.22 | Wikipedia[1] |

| Gene Structure | Consists of 3 exons and 2 introns | Natriuretic Peptides Review[5] |

The transcription and translation of the NPPA gene result in the 151-amino acid precursor protein, preproANP. This initial product undergoes post-translational modifications to yield the functional hormone.

| Peptide | Amino Acid Length | Approximate Molecular Weight (Da) | Description |

| preproANP | 151 | ~16,396 | The initial translation product encoded by the NPPA gene. |

| proANP | 126 | ~13,000 - 15,000 | Formed after the cleavage of a 25-amino acid signal peptide from preproANP. This is the primary storage form in atrial granules.[1] |

| ANP (mature) | 28 | ~3,080.44 | The biologically active C-terminal peptide, cleaved from proANP by the enzyme corin. |

| NT-proANP | 98 | ~12,700 | The N-terminal fragment that is also cleaved from proANP and has a longer half-life in circulation, making it a useful biomarker.[6] |

Gene Expression Profile

The expression of the NPPA gene is tissue-specific, with the highest levels found in cardiac tissues. The Genotype-Tissue Expression (GTEx) project provides quantitative data on gene expression across a wide range of human tissues.

| Tissue | Median Expression (TPM) |

| Heart - Atrial Appendage | 24040.6 |

| Heart - Left Ventricle | 723.1 |

| Adipose - Subcutaneous | 0.4 |

| Artery - Aorta | 0.3 |

| Lung | 0.2 |

| Data sourced from the GTEx Portal. TPM (Transcripts Per Million) is a measure of gene expression. |

Signaling Pathway of Atrial Natriuretic Peptide

ANP exerts its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPRA), also known as guanylyl cyclase-A (GC-A).[1] This binding initiates a signaling cascade that is crucial for its function.

The signaling pathway begins with ANP binding to its receptor, NPRA, which activates the intracellular guanylyl cyclase domain. This leads to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to mediate vasodilation, natriuresis, and other effects.[1][5]

Experimental Protocols for NPPA Gene Sequencing

The following protocols provide a generalized workflow for the genetic sequencing of the NPPA gene from human cardiac tissue.

The overall process involves isolating RNA from the tissue, converting it to more stable complementary DNA (cDNA), amplifying the NPPA gene using the Polymerase Chain Reaction (PCR), and finally, determining the nucleotide sequence.

References

- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NPPA natriuretic peptide A - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NT proANP ELISA Kit (Human NT-proANP) | BI-20892 | Biomedica [bmgrp.com]

In Vivo Effects of Auriculin on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Auriculin, also known as Atrial Natriuretic Peptide (ANP), on the Renin-Angiotensin System (RAS). This compound, a peptide hormone secreted by cardiac atria, is a potent regulator of blood pressure and volume homeostasis, primarily through its antagonistic actions on the RAS. This document summarizes key quantitative data from various preclinical studies, details the experimental methodologies employed, and visualizes the complex signaling pathways and experimental workflows.

Core Antagonistic Actions of this compound on the Renin-Angiotensin System

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] this compound exerts its physiological effects by counteracting the RAAS at multiple levels. The primary mechanisms of this antagonism include:

-

Inhibition of Renin Secretion: this compound directly acts on the juxtaglomerular cells of the kidney to inhibit the release of renin, the rate-limiting enzyme in the RAS cascade.[3][4] This action is mediated by an increase in intracellular cyclic guanosine monophosphate (cGMP).[3][4]

-

Antagonism of Angiotensin II Effects: this compound counteracts the vasoconstrictive effects of angiotensin II on vascular smooth muscle, leading to vasodilation and a decrease in systemic vascular resistance.[5][6]

-

Suppression of Aldosterone Synthesis and Secretion: this compound inhibits the synthesis and release of aldosterone from the adrenal cortex, even when stimulated by angiotensin II.[7][8] This leads to decreased sodium and water reabsorption in the kidneys.

The biological actions of this compound, including vasorelaxation, diuresis, and natriuresis, are in direct opposition to the effects of the renin-angiotensin system.[9] This positions this compound as a key endogenous antagonist of the RAAS, playing a crucial role in maintaining cardiovascular homeostasis.[9]

Quantitative Effects of this compound on RAS Components and Hemodynamics

The administration of this compound in vivo leads to significant and measurable changes in key parameters of the renin-angiotensin system and overall hemodynamics. The following tables summarize the quantitative data from various preclinical studies.

Table 1: Effects of this compound Infusion on Hemodynamic Parameters

| Animal Model | This compound Dose | Duration | Change in Mean Arterial Pressure (MAP) | Reference |

| Anesthetized Dogs | 1.0 µg/kg bolus + 0.1 µg/kg/min | 1 hour | ↓ from 134 ± 5 to 122 ± 4 mmHg | [10] |

| Anesthetized Dogs (Ang II-mediated hypertension) | 3.0 µg/kg bolus + 0.3 µg/kg/min | Not specified | ↓ Arterial Pressure | [6] |

| Anesthetized Rabbits | 0.05 µg/kg/min | Not specified | ↓ Significant decrease | [8] |

Table 2: Effects of this compound Infusion on Renin-Angiotensin-Aldosterone System Components

| Animal Model | This compound Dose | Duration | Change in Plasma Renin Activity (PRA) | Change in Plasma Aldosterone Concentration (PAC) | Reference |

| Anesthetized Dogs | 1.0 µg/kg bolus + 0.1 µg/kg/min | 1 hour | ↓ from 11.6 ± 2.3 to 3.6 ± 1.2 ng/mL/hr | ↓ from 8.4 ± 1.6 to 3.6 ± 0.7 ng/dL | [10] |

| Conscious Sodium-Depleted Rats | Infusion to increase plasma ANP 3- to 5-fold | 120 minutes | No significant effect | ↓ Significant decrement | [7] |

| Anesthetized Rabbits | 0.05 µg/kg/min | 30 minutes | ↓ Suppressed at 30 min | ↓ Significant fall lasting into recovery | [8] |

Detailed Experimental Protocols

The following sections describe the methodologies used in key cited studies to investigate the in vivo effects of this compound on the RAS.

Study of this compound Effects in Anesthetized Dogs

-

Animal Model: The study utilized five anesthetized female dogs.[10] Two conscious dogs were also used to verify some of the results.[10]